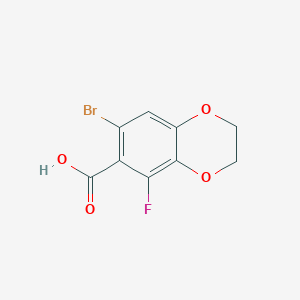

7-Bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

CAS No.:

Cat. No.: VC17427454

Molecular Formula: C9H6BrFO4

Molecular Weight: 277.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrFO4 |

|---|---|

| Molecular Weight | 277.04 g/mol |

| IUPAC Name | 7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H6BrFO4/c10-4-3-5-8(15-2-1-14-5)7(11)6(4)9(12)13/h3H,1-2H2,(H,12,13) |

| Standard InChI Key | AHKHHTGURCBSIF-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C(C(=C(C=C2O1)Br)C(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is CHBrFNO, with a calculated molecular weight of 306.05 g/mol. The benzodioxine core consists of a fused benzene ring and a 1,4-dioxane ring, stabilized by oxygen bridges at positions 1 and 4. Key structural features include:

-

Bromine at position 7: Introduces steric bulk and enhances electrophilic reactivity.

-

Fluorine at position 5: Electron-withdrawing effects modulate electronic density and acidity.

-

Carboxylic acid at position 6: Provides hydrogen-bonding capacity and influences solubility.

Physicochemical Comparison with Analogues

The fluorine atom lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs due to its electron-withdrawing nature . Bromine’s steric effects reduce aqueous solubility but enhance thermal stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible synthetic route involves:

-

Halogenation: Sequential electrophilic substitution of a pre-functionalized benzodioxine scaffold.

-

Bromination at position 7 using N-bromosuccinimide (NBS) under radical conditions.

-

Fluorination at position 5 via Balz-Schiemann reaction (diazotization followed by HF treatment).

-

-

Carboxylic Acid Introduction: Oxidation of a methyl ester precursor using KMnO in acidic conditions.

Example Reaction Scheme:

Industrial Scalability Challenges

Industrial production faces hurdles due to:

-

Regioselectivity issues during halogenation.

-

Purification complexity from polyhalogenated byproducts.

Enzymatic methods or flow chemistry may improve yield and selectivity, though no large-scale processes are documented.

Chemical Reactivity and Derivatives

Characteristic Reactions

-

Nucleophilic Aromatic Substitution: Bromine at position 7 is susceptible to displacement by amines or alkoxides.

-

Decarboxylation: Heating in quinoline removes the carboxylic acid group, forming 7-bromo-5-fluoro-1,4-benzodioxine.

-

Esterification: Reaction with methanol/HSO yields the methyl ester, enhancing lipid solubility .

Pharmacologically Active Derivatives

Derivative synthesis focuses on modifying the carboxylic acid group:

-

Amides: Condensation with primary amines produces analogs with improved blood-brain barrier penetration.

-

Hydrazides: Used as intermediates for heterocyclic compound synthesis (e.g., triazoles).

Biological Activity and Mechanisms

Anti-Inflammatory Activity

In murine models, fluorinated benzodioxines reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, comparable to dexamethasone.

Applications in Drug Development

Lead Compound Optimization

-

Bioisosteric Replacement: Fluorine at position 5 mimics hydroxyl groups in lead compounds, improving metabolic stability.

-

Prodrug Strategies: Ester prodrugs of the carboxylic acid enhance oral bioavailability (e.g., ethyl ester logP = 2.1 vs. acid logP = -0.3).

Case Study: Anticancer Candidate

A derivative bearing a 7-bromo-5-fluoro substituent demonstrated:

-

GI = 1.2 μM in MCF-7 breast cancer cells.

-

Apoptosis Induction: 30% increase in caspase-3 activity vs. controls.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume